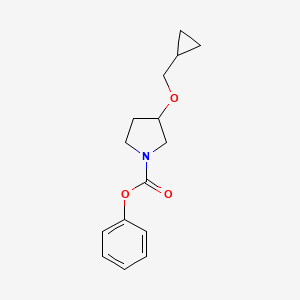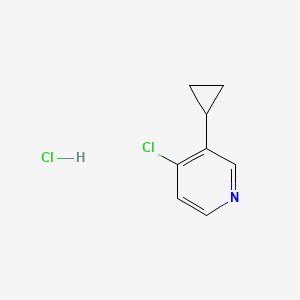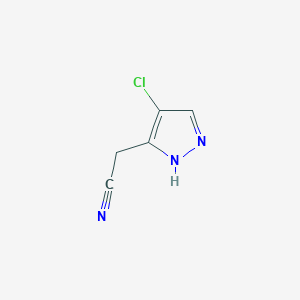
Phenyl 3-(cyclopropylmethoxy)pyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl 3-(cyclopropylmethoxy)pyrrolidine-1-carboxylate is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is a common feature in many biologically active compounds and is often used in drug discovery .
Synthesis Analysis
The synthesis of pyrrolidine derivatives often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For example, 1-Pyrrolidinecarbonyl chloride is used in the synthesis of (S)-4- (2- (((benzyloxy)carbonyl)amino)-3-methoxy-3-oxopropyl)phenyl pyrrolidine-1-carboxylate .Molecular Structure Analysis
The pyrrolidine ring in the molecule contributes to its three-dimensional structure due to the non-planarity of the ring . The presence of the nitrogen atom in the ring also contributes to the polarity of the molecule .Chemical Reactions Analysis
Pyrrolidine derivatives can undergo various chemical reactions. For instance, they can participate in organocatalytic enantioselective Michael addition reactions .Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Phenyl 3-(cyclopropylmethoxy)pyrrolidine-1-carboxylate serves as a key intermediate or structural motif in the synthesis of compounds with potential anti-inflammatory, analgesic, and various other biological activities. For example, research has demonstrated the synthesis and evaluation of certain derivatives for their anti-inflammatory and analgesic properties, as evidenced by their activity in various assays and models. These studies involve comprehensive structure-activity relationship (SAR) analyses to understand the impact of different substituents on the compound's biological effects (Muchowski et al., 1985).
Pharmaceutical Research
In the realm of pharmaceutical research, derivatives of Phenyl 3-(cyclopropylmethoxy)pyrrolidine-1-carboxylate have been investigated for their potential as selective, orally active agents targeting specific receptors or enzymes involved in disease processes. Such compounds are designed using structure-based discovery methods, leading to the identification of molecules with desirable pharmacokinetic profiles and efficacy in relevant disease models (Duan et al., 2019).
Chemical Synthesis and Catalysis
This compound also finds applications in chemical synthesis, where its derivatives are utilized in developing novel synthetic methodologies or as intermediates in the synthesis of complex molecules. For instance, studies have focused on the electroreduction of substituents on pyridine rings in aqueous solutions, highlighting the synthetic versatility and applications of pyrrolidine derivatives in organic synthesis and catalysis (Nonaka et al., 1981).
Antimicrobial and Anticancer Research
Compounds structurally related to Phenyl 3-(cyclopropylmethoxy)pyrrolidine-1-carboxylate have been explored for their antimicrobial and anticancer activities. These studies involve synthesizing novel derivatives and evaluating their efficacy against various bacterial, fungal, and cancer cell lines. This research contributes to the development of new therapeutic agents with potential applications in treating infectious diseases and cancer (Haddad et al., 2015).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
phenyl 3-(cyclopropylmethoxy)pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c17-15(19-13-4-2-1-3-5-13)16-9-8-14(10-16)18-11-12-6-7-12/h1-5,12,14H,6-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXJRAEZJRYMHPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2CCN(C2)C(=O)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl 3-(cyclopropylmethoxy)pyrrolidine-1-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-Fluorophenyl)-1-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B2448149.png)


![N1-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide](/img/structure/B2448156.png)
![1-(4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)-3-(phenylsulfonyl)propan-1-one](/img/structure/B2448157.png)

![[5-Chloro-2-(propylsulfonyl)phenyl]amine](/img/structure/B2448161.png)
![N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2448164.png)

![3-(4-ethoxyphenyl)-1-[(4-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2448166.png)

![(1S,5R)-7-Hydroxybicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B2448168.png)
![3-{[5-(3,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanoic acid](/img/structure/B2448169.png)
![2-[2-(Aminomethyl)cyclopentyl]-1lambda6,2-thiazolidine-1,1-dione](/img/structure/B2448170.png)